Copper bismuth oxide

Description

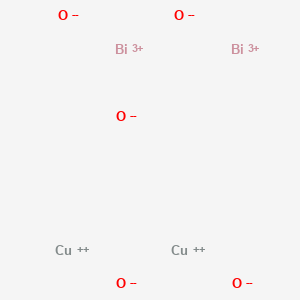

Contextualization of Bismuth-Copper-Oxygen Systems in Advanced Materials Science

Bismuth-copper-oxygen systems, particularly copper bismuth oxide (CBO), have garnered significant attention in advanced materials science due to their versatile and promising physicochemical properties. These materials are part of a larger family of multinary metal oxides that exhibit a range of functionalities stemming from the synergistic effects between the constituent elements. This compound is recognized as a p-type semiconductor, a crucial characteristic for various electronic and optoelectronic applications. rjpn.orgresearchgate.netmdpi.com The unique electronic structure, optical absorption properties, and chemical stability of CBO make it a compelling candidate for cutting-edge research and development. acs.org

The interest in this compound is largely driven by its potential applications in sustainable energy technologies. With a band gap typically ranging from 1.5 to 1.8 eV, CBO can absorb a significant portion of the visible light spectrum, making it suitable for solar energy conversion. rjpn.orgmdpi.com This has led to its investigation as a photocathode material for photoelectrochemical (PEC) water splitting to produce hydrogen fuel and as an absorber layer in thin-film solar cells. rjpn.orgnih.govd-nb.infoox.ac.uk Furthermore, its catalytic and photocatalytic properties are being explored for environmental remediation, such as the degradation of organic pollutants in water. kashanu.ac.irwikipedia.org The non-toxic and earth-abundant nature of its constituent elements further enhances its appeal as an eco-friendly alternative to some conventional semiconductor materials that contain rare or toxic elements. acs.orgwikipedia.org

Historical Perspectives on this compound Scholarly Investigations

The scholarly investigation of this compound compounds has evolved over several decades, with interest waxing and waning in response to broader trends in materials science and solid-state chemistry. Early studies were often focused on the fundamental synthesis and structural characterization of these materials. A notable milestone in the synthesis of CuBi2O4 was the first reported use of the hydrothermal method in 1995, a technique that offered a low-temperature route to obtaining nanocrystalline materials. rjpn.org

The late 1980s saw a surge in research into copper-oxide-containing materials with the discovery of high-temperature superconductors. In 1988, the discovery of the bismuth strontium calcium copper oxide (BSCCO) family of superconductors marked a significant moment in this field. wikipedia.orgcardiff.ac.uk While distinct from the non-superconducting CBOs that are the focus of this article, the intense research into BSCCO brought greater attention to the broader family of bismuth-copper-oxygen systems.

In the years that followed, research on non-superconducting CBOs like CuBi2O4 continued, with a growing focus on their potential in applications beyond superconductivity. Early experimental work by Goldoni et al. described CuBi2O4 as a charge-transfer insulator based on photoemission data. acs.org As the demand for new materials for renewable energy and environmental applications grew in the 21st century, so did the interest in the semiconducting properties of this compound. Researchers began to explore various synthesis techniques to control the morphology and properties of CBO, including solid-state reactions, co-precipitation, and solvothermal methods, to unlock its potential for photocatalysis, sensing, and solar energy conversion. acs.org

Classification and Polymorphism in this compound Systems

The copper-bismuth-oxygen system is characterized by the formation of several distinct compounds, each with its own crystal structure and properties. The classification of these materials is based on the stoichiometry of the constituent elements. Some of the most studied this compound compounds include CuBi2O4 and Bi2CuO4.

CuBi2O4 , often referred to as kusachiite, is a p-type semiconductor that crystallizes in a tetragonal structure. rjpn.orgresearchgate.net This structure is characterized by a three-dimensional array of square-planar [CuO4]6- units that are staggered along the c-axis and separated by Bi3+ ions. mdpi.com The properties of CuBi2O4 are highly dependent on the synthesis method, which can influence its morphology and crystalline quality.

Bi2CuO4 is another important compound in this system, also exhibiting a tetragonal crystal structure. cardiff.ac.uk

Bismuth oxide itself exhibits a rich polymorphism, with several crystalline phases such as α-Bi2O3 (monoclinic), β-Bi2O3 (tetragonal), γ-Bi2O3 (body-centered cubic), and δ-Bi2O3 (face-centered cubic), which can influence the final structure of the this compound composite. kashanu.ac.ircardiff.ac.uk The formation of single-phase CuBi2O4 can be sensitive to synthesis conditions, with the potential for unreacted precursor oxides like CuO and Bi2O3 to be present in the final product. researchgate.net

The table below summarizes the key properties of some of the known this compound phases and related oxides.

| Compound | Formula | Crystal System | Band Gap (eV) |

| This compound | CuBi2O4 | Tetragonal | 1.5 - 1.8 |

| This compound | Bi2CuO4 | Tetragonal | - |

| Bismuth Oxide | α-Bi2O3 | Monoclinic | - |

| Bismuth Oxide | β-Bi2O3 | Tetragonal | - |

Note: The properties listed are typical values and can vary depending on the synthesis method and measurement conditions.

Overview of Research Trajectories in this compound Studies

Current research on this compound is largely driven by its potential applications in renewable energy and environmental remediation. The main research trajectories can be summarized as follows:

Photocatalysis: A significant area of research focuses on utilizing CBO as a photocatalyst for the degradation of organic pollutants and for oxidative desulfurization. nih.govwikipedia.orgcardiff.ac.uk Studies have shown that CBO can be an effective visible-light-driven photocatalyst. cardiff.ac.uk To enhance its photocatalytic efficiency, researchers are exploring the synthesis of CBO nanocomposites, for example, by combining it with reduced graphene oxide (rGO) to improve light absorption and reduce the recombination of electron-hole pairs. wikipedia.orgcardiff.ac.uk

Solar Cells: this compound is being investigated as a potential absorber material in thin-film solar cells due to its suitable band gap and high optical absorption coefficient. wikipedia.org Simulation studies have suggested that solar cells based on CuBi2O4 could achieve high power conversion efficiencies. acs.org Research is ongoing to optimize the device architecture, including the use of different hole and electron transport layers, to realize these theoretical efficiencies in practical devices. acs.org

Photoelectrochemical Water Splitting: CBO is a promising photocathode material for producing hydrogen from water using sunlight. rjpn.orgresearchgate.netd-nb.infoox.ac.uk Its conduction band is located at a more negative potential than the reduction potential of H+/H2, providing a sufficient driving force for hydrogen production. rjpn.orgresearchgate.net However, the performance of CBO photocathodes is currently limited by factors such as charge carrier mobility and stability. nih.govox.ac.uk Research is focused on understanding and overcoming these limitations through strategies like nanostructuring, forming heterojunctions, and defect engineering. rjpn.orgox.ac.uk

The table below provides a summary of various synthesis methods that have been employed in this compound research.

| Synthesis Method | Precursors | Key Features/Morphology |

| Hydrothermal | Bismuth nitrate (B79036) pentahydrate, Copper nitrate trihydrate | Nanocrystalline materials, varied morphologies with pH |

| Sonochemical | Copper nitrate trihydrate, Bismuth(III) nitrate pentahydrate | Nanocomposites, amorphous or crystalline with calcination |

| Solid-State Reaction | Cupric oxide, Bismuth oxide | Phase-pure nanopowders |

| Drop-casting | - | Thin films for photoelectrochemical studies |

| Co-precipitation | Bismuth nitrate pentahydrate, Copper nitrate trihydrate | Dumbbell-like architectures |

| Electrodeposition | - | Thin films for sensing applications |

Structure

2D Structure

Properties

Molecular Formula |

Bi2Cu2O5 |

|---|---|

Molecular Weight |

625.05 g/mol |

IUPAC Name |

dibismuth;dicopper;oxygen(2-) |

InChI |

InChI=1S/2Bi.2Cu.5O/q2*+3;2*+2;5*-2 |

InChI Key |

ACQBTMXCLZJNTR-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Cu+2].[Cu+2].[Bi+3].[Bi+3] |

Origin of Product |

United States |

Synthesis Methodologies for Copper Bismuth Oxide Compounds

Solid-State Reaction Techniques for Copper Bismuth Oxide Materials

Solid-state reactions represent a conventional approach to synthesizing ceramic materials like this compound. These methods typically involve the high-temperature reaction of solid precursors to form the desired crystalline phase.

The standard solid-state synthesis of this compound involves the intimate mixing of precursor powders, typically copper oxide (CuO) and bismuth oxide (Bi2O3), in a specific molar ratio. arxiv.org This mixture is then subjected to high-temperature calcination in the air. For instance, phase-pure tetragonal CuBi2O4 has been successfully synthesized by sintering a mixture of CuO and Bi2O3 powders at approximately 750°C for 4 hours. arxiv.orgarxiv.org This method is effective for producing bulk quantities of the material. Another approach involves using nitrate (B79036) precursors; for example, mixing bismuth nitrate pentahydrate and copper nitrate trihydrate with sodium hydroxide (B78521), followed by ball-milling and drying. jourcc.com The resulting product is then typically calcined to achieve the final crystalline structure.

Table 1: Parameters for Conventional High-Temperature Synthesis

| Copper Precursor | Bismuth Precursor | Molar Ratio (Cu:Bi) | Sintering Temperature (°C) | Sintering Time (h) | Resulting Phase |

| CuO | Bi2O3 | 1:1 | ~750 | 4 | Tetragonal CuBi2O4 arxiv.orgarxiv.org |

| Cu(NO3)2·3H2O | Bi(NO3)3·5H2O | - | - | - | CuBi2O4 jourcc.com |

Mechanochemical synthesis is a solid-state technique that utilizes mechanical energy, often from ball milling, to induce chemical reactions and structural changes at room temperature. jourcc.com This method can be more energy-efficient and can produce materials with unique properties compared to conventional high-temperature methods. arxiv.org For example, a binary heterojunction of Bi2WO6/CuBi2O4 was synthesized using a one-step mechanochemical process. researchgate.net

In a specific application of this technique for CuBi2O4, cupric oxide (CuO) and bismuth oxide (Bi2O3) powders are used as starting materials. arxiv.org The process can involve pre-activating the individual precursors by milling, followed by milling the mixture for an extended period. arxiv.org Low-energy sequential ball milling has been used to produce phase-pure CuBi2O4 nanopowders. arxiv.org This method allows for grain size reduction and can influence the material's optical bandgap by varying the milling duration. arxiv.org For instance, sequential ball milling for up to 25 hours has been shown to reduce the average grain size from ~145 nm to ~102 nm. arxiv.org

Table 2: Mechanochemical Synthesis of CuBi2O4

| Precursors | Milling Technique | Milling Duration (h) | Key Feature |

| CuO, Bi2O3 | Low-energy sequential ball milling | up to 25 | Grain size reduction, tunable bandgap arxiv.org |

| Bi2WO6, CuO, Bi2O3 | One-step mechanochemical operation | - | Formation of Bi2WO6/CuBi2O4 heterojunction researchgate.net |

Solution-Based Approaches for this compound Nanostructures

Solution-based methods offer excellent control over the size, shape, and dimensionality of the resulting this compound particles, making them ideal for synthesizing nanostructures. These techniques operate at lower temperatures than solid-state reactions and allow for greater homogeneity. rsc.org

Hydrothermal and solvothermal methods are widely used for the synthesis of crystalline nanomaterials. obstetricsandgynaecologyforum.comiau.ir These processes involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. obstetricsandgynaecologyforum.comvtc.edu.hk

In a typical hydrothermal synthesis of CuBi2O4, soluble salts of copper and bismuth, such as copper nitrate and bismuth nitrate, are dissolved in a solvent, often with the aid of nitric acid. jourcc.comiau.ir A precipitating agent, like sodium hydroxide (NaOH), is then added to adjust the pH, and the resulting suspension is heated in an autoclave. obstetricsandgynaecologyforum.comiau.ir Reaction parameters such as temperature (ranging from 120°C to 180°C), duration (from minutes to 24 hours), precursor concentration, and pH level significantly influence the morphology of the final product, which can range from nanoparticles and nanorods to complex hierarchical structures like nanosheets and flower-like microspheres. iau.irresearchgate.netmdpi.comresearchgate.net For instance, single-crystal CuBi2O4 nanorods have been prepared via a hydrothermal method where the concentration of the copper precursor was found to be a critical factor in the sample's purity and microstructure. researchgate.net

Solvothermal synthesis follows a similar principle but utilizes organic solvents instead of water. researchgate.net For example, using ethylene (B1197577) glycol as a solvent has been shown to produce novel sphere-like CuBi2O4, which contrasts with the rod-like morphology often obtained through other methods. researchgate.netnih.gov This change in solvent can lead to materials with larger specific surface areas. researchgate.net

Table 3: Examples of Hydrothermal/Solvothermal Synthesis Parameters

| Method | Precursors | Solvent | Temperature (°C) | Time (h) | Resulting Morphology |

| Hydrothermal | Cu(NO3)2, Bi(NO3)2, NaOH | Water | 180 | 10 | Flower-like nanospinel iau.ir |

| Hydrothermal | Cu(NO3)2·3H2O, Bi(NO3)3·5H2O, NaOH | Water | 180 | 12 | Nanoparticles obstetricsandgynaecologyforum.com |

| Hydrothermal | Cu(NO3)2·3H2O, Bi(NO3)3·5H2O, HNO3 | Water/Ethanol | 120 | 0.5 | Nanocolumn arrays mdpi.com |

| Solvothermal | Cu(NO3)2, Bi(NO3)3, KBr | Ethylene Glycol | 160 | 12 | Microflowers (for Cu-doped BiOBr) vtc.edu.hk |

| Solvothermal | - | Ethylene Glycol | - | - | Sphere-like CuBi2O4 researchgate.netnih.gov |

The sol-gel and co-precipitation methods are wet-chemical techniques known for producing homogeneous, high-purity materials at relatively low temperatures.

The sol-gel process involves the transition of a solution (sol) into a gel-like network containing the metal precursors. rsc.org For this compound, this can be achieved by dissolving copper and bismuth salts (e.g., nitrates) in a solvent with a complexing agent like citric acid. ugm.ac.idijcce.ac.ir The solution is heated to form a gel, which is subsequently dried and calcined at temperatures between 500 and 700°C to yield the final oxide powder. jourcc.com The calcination temperature can influence the particle size of the resulting material. jourcc.com

Co-precipitation is a straightforward and widely used method for synthesizing CuBi2O4. jourcc.comneuroquantology.com It involves dissolving stoichiometric amounts of copper and bismuth salts in an acidic solution. jourcc.com A precipitating agent, such as NaOH or NH4OH, is then added to cause the simultaneous precipitation of the metal hydroxides or other precursor compounds. jourcc.comrsc.org The resulting precipitate is then collected, washed, and calcined at elevated temperatures (e.g., 600°C for 3 hours) to form the crystalline CuBi2O4. jourcc.com The reaction conditions, including pH and temperature, are crucial for controlling the properties of the final product. rsc.org

Table 4: Comparison of Sol-Gel and Co-precipitation Methods

| Method | Key Steps | Typical Precursors | Key Feature |

| Sol-Gel | Formation of a sol, gelation, drying, calcination. ugm.ac.id | Metal nitrates, citric acid, ethylene glycol. ijcce.ac.ir | Good for producing homogeneous powders; particle size controlled by calcination temperature. jourcc.com |

| Co-precipitation | Dissolving salts, adding precipitating agent, washing, calcination. jourcc.com | Metal nitrates, NaOH. jourcc.com | Simple, reproducible method for producing single-phase materials. neuroquantology.com |

Surfactants are often employed in solution-based synthesis to gain precise control over the morphology, size, and aggregation of nanoparticles. selcuk.edu.trhnu.edu.cn These molecules can selectively adsorb onto specific crystal facets, influencing their growth rates and leading to the formation of desired shapes. hnu.edu.cn

In the synthesis of this compound, various surfactants like sodium dodecyl sulfate (B86663) (SDS) have been utilized. jourcc.com For example, in a hydrothermal synthesis, the addition of SDS as a surfactant, along with controlling the pH to above 10, can facilitate the formation of specific nanostructures. jourcc.com The surfactant helps prevent particle agglomeration and can guide the self-assembly of nanoparticles into more complex architectures. rsc.orghnu.edu.cn The type and concentration of the surfactant, along with other synthesis parameters like pH and temperature, are critical factors that determine the final morphology of the photocatalyst. hnu.edu.cn Non-ionic surfactants such as Triton X-100 and polymers like polyvinyl pyrrolidone (PVP) have also been widely used in the synthesis of various metal oxides to control crystal growth and morphology. selcuk.edu.trsciepub.comnih.gov

Table 5: Role of Surfactants in this compound Synthesis

| Synthesis Method | Surfactant Example | Role of Surfactant | Resulting Feature |

| Hydrothermal | Sodium Dodecyl Sulfate (SDS) jourcc.com | Controls crystal growth, prevents agglomeration. jourcc.comhnu.edu.cn | Morphologically controlled nanostructures. jourcc.com |

| Sol-Gel | Polyethylene Glycol (PEG) rsc.org | Acts as a dispersing agent, prevents clumping. ugm.ac.id | Uniform particles. rsc.org |

| Wet Chemical | P123 | Template for nanostructure formation. | High specific capacitance nanorods. researchgate.net |

Vapor Deposition Techniques for this compound Thin Films

Vapor deposition techniques are a cornerstone in the production of high-quality this compound thin films, allowing for precise control over film thickness and composition. These methods involve the deposition of a volatilized precursor onto a substrate.

Pulsed Laser Deposition (PLD) is a versatile thin-film growth technique capable of producing high-quality oxide films. optica.org In this process, a high-intensity laser beam ablates a target material within a vacuum chamber, creating a plasma plume that deposits onto a substrate. wiley-vch.decsic.es This method is advantageous due to its ability to maintain the stoichiometry of the target material in the deposited film. wiley-vch.demdpi.com

Key parameters influencing the properties of the resulting films include substrate temperature, laser energy density, pulse repetition rate, the pressure and type of gas in the chamber, and the distance between the target and the substrate. wiley-vch.de For instance, thin films of CuBi2O4 have been successfully deposited using PLD, resulting in high-quality films. aip.org Post-deposition annealing treatments at various temperatures and oxygen partial pressures can further modify the film's morphology and crystallinity, leading to reduced bulk recombination and a significant increase in photocurrent. aip.org

Research has shown that the optical properties of bismuth oxide films prepared by PLD are influenced by their phase composition, which is a mix of polycrystalline and amorphous phases. researchgate.net The deposition of bismuth thin films by PLD has also been reported to yield films with better optical properties and smaller surface roughness compared to those produced by thermal evaporation. optica.org

Table 1: Pulsed Laser Deposition (PLD) Parameters for Bismuth-based Thin Films

| Parameter | Value | Reference |

| Laser Type | KrF Excimer | optica.org |

| Wavelength | 248 nm | optica.org |

| Pulse Length | 23 ns | optica.org |

| Laser Energy | 140 mJ/pulse | optica.org |

| Fluence | 1.40 J/cm² | optica.org |

| Deposition Rate | ~0.1 nm/pulse | optica.org |

| Substrate Temperature | Room Temperature | optica.orgphilstat.org |

| Background Gas | Vacuum | optica.org |

| Target Material | Bi | optica.org |

| Post-Deposition Annealing | 550-650 °C in air for 15-25 min | google.com |

Chemical Vapor Deposition (CVD) is a technique used for depositing thin films where volatile precursor compounds react or decompose on the substrate surface. samaterials.com While CVD is a versatile method for preparing a wide variety of materials, including mixed metal oxides like this compound, finding suitable precursors can be challenging. harvard.eduacs.org For the deposition of complex oxides, the use of ligand-matched precursors is often preferred to avoid unwanted gas-phase reactions. acs.org New liquid beta-diketonate precursors have been developed for the CVD of various metal oxides, including those of copper and bismuth. harvard.edu

Atomic Layer Deposition (ALD) is a subtype of CVD that allows for the deposition of highly uniform and conformal thin films by exposing a surface to alternating vapors of two chemical reactants in a sequential, self-limiting manner. harvard.eduatomiclayerdeposition.com This method offers atomic-scale thickness control. oregonstate.edu ALD processes have been developed for bismuth oxide using precursors like tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) ([Bi(tmhd)3]) and an oxygen source such as water or an oxygen plasma. acs.org The growth per cycle (GPC) is a key parameter in ALD, and for bismuth oxide, it has been shown to be around 0.24 Å/cycle in a thermal ALD process. acs.org Plasma-enhanced ALD (PE-ALD) can be used to lower the deposition temperature and potentially reduce carbon contamination in the films. acs.org

Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a solid target material due to bombardment by energetic ions. americanelements.com This method is highly scalable and can be used to fabricate high-density p-type CuBi2O4 thin films at a high deposition rate and low cost. pv-magazine.com

In reactive sputtering, a metallic target is sputtered in the presence of a reactive gas, such as oxygen, to form an oxide film on the substrate. researchgate.net DC magnetron sputtering has been used to prepare this compound (CuBiOx) thin films. bohrium.com The properties of the deposited films, such as their phase and conductivity, are highly dependent on deposition parameters like the oxygen content in the sputtering gas and the DC power applied to the target. bohrium.com For example, a p-type CuBi2O4 phase was achieved with an oxygen content of 20%. bohrium.com The optical band gaps of these films were found to be in the range of 1.54–1.9 eV. bohrium.com

A patent describes a method for preparing copper bismuthate films using magnetron sputtering, where the structural composition and optical band gap of the film are controlled by adjusting the power applied to the copper and bismuth targets. google.com

Table 2: Sputtering Parameters for this compound Thin Films

| Parameter | Value | Reference |

| Technique | DC Magnetron Sputtering | bohrium.com |

| Target | Cu-Bi mixed metal target | bohrium.com |

| DC Power | 30, 40, 50 W | bohrium.com |

| Oxygen Content | 20% | bohrium.com |

| Resulting Phase | p-type CuBi2O4 | bohrium.com |

| Optical Band Gap | 1.54–1.9 eV | bohrium.com |

| Technique | Radio-frequency magnetron sputtering | bohrium.com |

| Target | Homemade CuBi2O4 ceramic target | bohrium.com |

| Technique | Reactive, direct-current magnetron co-sputtering | researchgate.net |

| Targets | Metallic Bi and Cu targets | researchgate.net |

Template-Assisted Growth and Self-Assembly of this compound Architectures

Template-assisted synthesis is a versatile bottom-up approach for creating nanostructures with controlled morphology, size, and orientation. researchgate.netrsc.org This method utilizes a pre-existing structure, or template, to guide the formation of the desired material. researchgate.net Both hard templates, such as nanoporous alumina (B75360) and polycarbonate membranes, and soft templates, like surfactants and block copolymers, can be employed. researchgate.netrsc.org

For instance, copper oxide nanotubes have been synthesized via a template-based DC potentiostatic electrodeposition technique within a polycarbonate membrane. aip.org Similarly, interconnected nanostructures of bismuth telluride have been fabricated through template-assisted electrochemical deposition in commercial nanoporous polyester (B1180765) templates. nih.gov

Self-assembly is another powerful strategy for constructing complex, ordered architectures from basic building blocks. The evaporation-induced self-assembly (EISA) process has been utilized to prepare mesoporous metal oxides. mdpi.com This technique involves the preparation of a homogeneous solution of inorganic precursors and a soft template, followed by solvent evaporation, which induces the self-assembly of the precursors around the template micelles. mdpi.com Researchers have synthesized bismuth ferrite (B1171679) hollow spheres using an EISA approach. mdpi.com

In the context of this compound, a synthesis protocol for CuBi2O4 has been developed that yields a highly crystalline spherulitic morphology at a low temperature of 78°C. rsc.org This growth is attributed to the hydrogen bonding effects of an ethanol-water co-solvent system. rsc.org The morphology of the resulting structures can be influenced by the synthesis conditions, with interconnected nanoparticles forming at lower temperatures and porous spheres at higher temperatures. rsc.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of nanomaterials to create more environmentally friendly and cost-effective processes. rsc.org These approaches often utilize plant extracts or other biological entities as reducing and capping agents, eliminating the need for hazardous chemicals. nih.govnih.gov

For example, copper oxide and bismuth oxide nanoparticles have been synthesized using aqueous extracts of bamboo leaves. nih.gov The phytochemicals present in the plant extract, such as phenols and flavonoids, act as reducing and capping agents. nih.gov In one study, a CuO/Bi2O3 nanocomposite was synthesized by refluxing a mixture of copper chloride dihydrate, bismuth nitrate pentahydrate, and sodium hydroxide in a bamboo leaf extract solution. nih.gov

Similarly, pure and doped bismuth oxide nanoparticles have been synthesized using Biebersteinia multifida extract as a reducing agent. nih.gov Another green synthesis method for bismuth oxide nanoparticles utilized Mentha pulegium extract. brieflands.com These green methods are often simple, single-step processes that are both rapid and cost-effective. rsc.org Sonochemical methods, which use ultrasonic waves, have also been employed for the synthesis of this compound, sometimes in combination with other green chemistry principles. kashanu.ac.irkashanu.ac.ir

Advanced Characterization Techniques in Copper Bismuth Oxide Research

Structural Elucidation Techniques for Copper Bismuth Oxide

The fundamental arrangement of atoms within this compound is critical to its properties. Techniques that probe this atomic ordering are therefore indispensable in its study.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determination in this compound

X-ray diffraction (XRD) is a primary and essential technique for identifying the crystalline phases present in a sample of this compound and for determining its precise lattice parameters. The diffraction pattern obtained from an XRD measurement provides a unique fingerprint of the crystal structure.

In the synthesis of CuBi₂O₄, XRD is crucial for confirming the formation of the desired phase and for identifying any secondary phases or impurities. For instance, studies have shown that the crystallization of CuBi₂O₄ can begin at temperatures around 500 °C, often with the presence of bismuth oxide (Bi₂O₃) as a secondary phase. mdpi.com Achieving a pure, single-phase CuBi₂O₄ typically requires higher calcination temperatures, such as 700 °C. mdpi.com The XRD patterns of pure CuBi₂O₄ are characterized by sharp diffraction peaks that correspond to its specific crystal structure.

Different phases of this compound can be identified based on their unique diffraction patterns. For example, a tetragonal phase of Bi₇.₃₈Cu₀.₆₂O₁₁.₆₉ has been identified with lattice parameters a = b = 7.73 Å and c = 5.63 Å. kashanu.ac.irkashanu.ac.ir Another common phase is the tetragonal Bi₂CuO₄ with lattice parameters a = b = 8.4989 Å and c = 5.7973 Å. kashanu.ac.irkashanu.ac.ir The tetragonal structure of CuBi₂O₄ has been consistently reported with lattice parameters in the range of a = 8.5023 Å to 8.51 Å and c = 5.81 Å to 5.8250 Å. neuroquantology.comresearchgate.net

The synthesis method can significantly influence the resulting phases. For example, using hydrazine (B178648) in a sonochemical synthesis can lead to the formation of pure this compound, whereas using sodium hydroxide (B78521) under similar conditions may result in the formation of Bi₂O₃ instead. kashanu.ac.irkashanu.ac.ir The average crystallite size of the this compound particles can also be estimated from the broadening of the XRD peaks using the Scherrer equation, with reported sizes around 36 nm. kashanu.ac.ir

Interactive Table: Lattice Parameters of this compound Phases Determined by XRD

| Compound/Phase | Crystal System | a (Å) | b (Å) | c (Å) | JCPDS Card No. | Reference |

| Bi₇.₃₈Cu₀.₆₂O₁₁.₆₉ | Tetragonal | 7.73 | 7.73 | 5.63 | 1765-049-00 | kashanu.ac.irkashanu.ac.ir |

| Bi₂CuO₄ | Tetragonal | 8.4989 | 8.4989 | 5.7973 | 01-080-0993 | kashanu.ac.irkashanu.ac.ir |

| CuBi₂O₄ | Tetragonal | 8.5023 | 8.5023 | 5.8250 | - | neuroquantology.com |

| CuBi₂O₄ | Tetragonal | 8.51 | 8.51 | 5.81 | 72-0493 | researchgate.net |

| Bi₂O₃ | Tetragonal | 10.94 | 10.94 | 11.28 | 00-22-0515 | kashanu.ac.irkashanu.ac.ir |

Neutron Diffraction and Synchrotron Radiation Studies of this compound Crystal Structures

For a more in-depth understanding of the crystal structure, particularly the positions of lighter atoms like oxygen, neutron diffraction and synchrotron radiation are powerful tools. Neutron diffraction is highly sensitive to the nuclear positions of atoms and is especially effective in distinguishing between elements with similar X-ray scattering factors, such as copper and manganese in mixed oxides. canada.ca This technique can provide precise measurements of metal-oxygen bond lengths, which is crucial for determining the oxidation states of the metal ions. hewat.net In complex oxides like those containing bismuth and copper, neutron diffraction can help to accurately locate the oxygen atoms within the crystal lattice, which is often challenging with X-rays alone due to the high scattering power of the heavy bismuth atoms. hewat.netresearchgate.net Studies on related bismuth-containing cuprates have demonstrated the utility of neutron diffraction in refining the crystal structure and understanding the role of oxygen content in their properties. researchgate.netacs.org

Synchrotron radiation, with its high intensity and tunable energy, allows for high-resolution diffraction experiments and the study of materials under various conditions. osti.gov Synchrotron-based X-ray diffraction has been used to study the oxidation of copper, confirming the growth of different copper oxide phases. osti.gov In the context of complex multicomponent metal oxides like this compound, synchrotron radiation can be employed for techniques like X-ray Absorption Fine Structure (XAFS) to probe the local atomic environment and oxidation state of the constituent elements. ucl.ac.uk The high flux of synchrotron sources is also beneficial for studying small or weakly diffracting samples and for performing time-resolved experiments to observe phase transformations in real-time.

Electron Diffraction and Transmission Electron Microscopy (TEM) for Local Structure and Defects in this compound

Transmission Electron Microscopy (TEM) and selected-area electron diffraction (SAED) are invaluable for investigating the local structure, crystallinity, and defects in this compound at the nanoscale. spiedigitallibrary.orgresearchgate.net While XRD provides average structural information from a bulk sample, TEM allows for the direct visualization of the atomic lattice and any deviations from a perfect crystal structure. researchgate.net

Electron diffraction patterns obtained from specific regions of a sample can reveal the crystal structure and orientation of individual nanocrystals. carnegiescience.edu This is particularly useful for identifying different phases in a multiphase sample or for studying the structure of materials that are only available in small quantities. carnegiescience.edu For complex layered structures like those found in some bismuth-copper-oxide systems, electron diffraction can reveal superlattice reflections and stacking faults that are not easily observed with other techniques. carnegiescience.eduaps.org

High-resolution TEM (HRTEM) images can provide direct, real-space images of the atomic columns in a crystal, allowing for the identification of point defects, dislocations, and grain boundaries. researchgate.net In the study of bismuth-based oxides, HRTEM has been instrumental in characterizing the layered structures and identifying structural defects. spiedigitallibrary.orgcarnegiescience.eduaps.org For instance, HRTEM can reveal the stacking sequence of atomic layers and any irregularities, such as the intergrowth of different phases or the presence of stacking faults. carnegiescience.edu

Morphological and Microstructural Analysis of this compound

The external shape, size, and arrangement of particles, as well as the internal features of the material, constitute its morphology and microstructure. These characteristics are critical as they influence the surface area and accessibility of active sites, which are important for applications like catalysis.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Surface Topography of this compound

Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface morphology of this compound. mdpi.comresearchgate.netchalcogen.ro SEM images reveal the shape, size, and aggregation of the particles. For instance, SEM analysis of CuBi₂O₄ synthesized by thermolysis of an oxalate (B1200264) precursor showed the presence of irregular particles that tend to form aggregates, a phenomenon attributed to a pre-sintering process at higher calcination temperatures. mdpi.com The average particle size can also be estimated from SEM images, with one study reporting an average size of 893.3 nm for CuBi₂O₄ calcined at 700 °C. mdpi.com In other studies, SEM has shown that the morphology of this compound can vary, with some samples exhibiting spherical grains, needle-like grains, and irregular grains. chalcogen.ro

Atomic Force Microscopy (AFM) provides three-dimensional topographical information at the nanoscale and can be used to measure surface roughness. arxiv.orgresearchgate.net AFM studies on bismuth oxide thin films have shown that the surface morphology and roughness are influenced by the growth temperature. researchgate.net The surface of these films was found to consist of submicron grains that were uniformly distributed. researchgate.net For studies of this compound, AFM can provide quantitative data on surface features and can be performed in various environments, including in-situ imaging of crystal growth processes in solution. acs.org The combination of SEM and AFM provides a comprehensive understanding of the surface topography of this compound from the microscale to the nanoscale.

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanoscale Features in this compound

High-Resolution Transmission Electron Microscopy (HRTEM) offers unparalleled insight into the nanoscale features of this compound, including the direct visualization of its crystal lattice. rsc.org This technique is essential for confirming the crystalline nature of nanoparticles and for identifying the specific atomic planes. theiet.orgmdpi.com

HRTEM images of bismuth oxide nanoparticles have confirmed their crystalline structure, with some studies reporting quasi-spherical nanoparticles with an average size of about 14 nm. theiet.org The lattice fringes observed in HRTEM images can be measured to determine the interplanar spacing, which can then be compared to known crystallographic data to identify the material's phase. For example, a lattice spacing of 2.71 Å has been associated with the (120) plane of the monoclinic α-phase of Bi₂O₃. theiet.org

In the context of this compound, HRTEM is crucial for examining the structure of individual nanoparticles and for identifying any nanoscale defects or interfaces within the material. rsc.orgscirp.org It can reveal details about the particle shape, size distribution, and the presence of any amorphous or crystalline domains. acs.orgmkjc.in The combination of HRTEM with techniques like selected-area electron diffraction (SAED) provides a powerful tool for the comprehensive structural characterization of this compound at the nanoscale. rsc.org

Spectroscopic Investigations of Electronic States in this compound

Spectroscopic techniques are pivotal in mapping the electronic landscape of this compound, which is fundamental to understanding its performance in various applications. These methods probe the energy levels of electrons within the material, revealing details about elemental composition, oxidation states, and the nature of chemical bonds.

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are powerful surface-sensitive techniques used to determine the elemental composition and chemical states of atoms on the surface of this compound.

X-ray Photoelectron Spectroscopy (XPS)

XPS analysis of this compound provides crucial information about the oxidation states of copper and bismuth. The binding energies of core-level electrons are sensitive to the chemical environment of the atoms. For instance, the Cu 2p spectrum can distinguish between Cu(I) and Cu(II) species. The presence of characteristic satellite peaks, known as "shake-up" satellites, in the Cu 2p spectrum is a definitive indicator of the Cu(II) state. surfacesciencewestern.com The analysis of the O 1s spectrum can reveal the presence of different oxygen species, such as lattice oxygen in the oxide and surface-adsorbed oxygen or hydroxyl groups. lu.se

A detailed XPS study, in conjunction with density functional theory (DFT) calculations, has provided a comprehensive description of the electronic structure of CuBi2O4. acs.orgresearchgate.net These studies have shown that the valence band maximum (VBM) is predominantly composed of a hybrid of Cu 3d and O 2p orbitals. acs.orgresearchgate.net Furthermore, a strong hybrid electronic state of Bi 6s and O 2p has been identified at approximately 2.3 eV below the Fermi level. acs.orgresearchgate.net The analysis of core-level spectra for Ag, Bi, and O in materials like Ag2BiO3 has demonstrated the ability of XPS to identify multiple oxidation states and their respective spin-orbit coupling features. aps.org

Auger Electron Spectroscopy (AES)

AES provides elemental and, in some cases, chemical information with high spatial resolution. When an atom is ionized by an incident electron beam, it can relax through an Auger process, emitting an Auger electron with a characteristic kinetic energy. The energy of this electron is specific to the element and its chemical state. The Auger parameter, which is derived from the combination of XPS and AES data, can be particularly useful in distinguishing between different chemical states of copper, such as Cu metal and Cu(I) oxides, which can have overlapping binding energies in their primary XPS peaks. surfacesciencewestern.com AES is also highly effective for mapping the elemental distribution on a surface, which can be critical for understanding the uniformity and phase purity of this compound films or nanostructures. 202.38.64

Table 1: Key Findings from XPS and AES Studies of this compound

| Technique | Observation | Interpretation | Reference |

| XPS | Cu 2p shake-up satellites | Presence of Cu(II) oxidation state | surfacesciencewestern.com |

| XPS | Predominant Cu 3d–O 2p hybrid character at the Valence Band Maximum (VBM) | The top of the valence band is primarily formed by the interaction of copper and oxygen orbitals. | acs.orgresearchgate.net |

| XPS | Strong Bi 6s–O 2p hybrid electronic state at ~2.3 eV below the Fermi level | Significant contribution of bismuth and oxygen orbitals to the electronic states deeper in the valence band. | acs.orgresearchgate.net |

| AES | High spatial resolution elemental mapping | Determination of the distribution and homogeneity of copper and bismuth on the material's surface. | 202.38.64 |

| Auger Parameter | Differentiation between Cu metal and Cu(I) species | Provides a more definitive identification of copper's chemical state than XPS alone. | surfacesciencewestern.com |

X-ray Absorption Spectroscopy (XAS) and Electron Energy Loss Spectroscopy (EELS) are powerful techniques for probing the unoccupied electronic states and local atomic structure of materials like this compound.

X-ray Absorption Spectroscopy (XAS)

XAS measures the absorption of X-rays as a function of energy. When the X-ray energy is tuned to the binding energy of a core electron, an absorption edge is observed. The fine structure near the absorption edge (X-ray Absorption Near Edge Structure, XANES) provides information about the oxidation state and coordination geometry of the absorbing atom. The extended X-ray absorption fine structure (EXAFS) region, at higher energies, gives details about the bond distances and coordination numbers of neighboring atoms.

In the study of CuBi2O4, O K-edge XAS, which probes transitions from the O 1s core level to unoccupied states with O 2p character, has been instrumental. acs.org Supported by DFT calculations, these studies have revealed that the conduction band minimum of CuBi2O4 is composed of unoccupied Cu 3d–O 2p hybridized states. researchgate.net This understanding is crucial as it directly relates to the material's ability to absorb light and generate charge carriers. The combination of experimental XAS data with theoretical calculations provides a robust description of the conduction band. acs.org

Electron Energy Loss Spectroscopy (EELS)

EELS is a technique performed in a transmission electron microscope (TEM) where the energy loss of electrons passing through a thin sample is measured. This energy loss corresponds to various excitations in the material, including plasmons, interband transitions, and core-level ionizations. EELS can provide information similar to XAS but with much higher spatial resolution, enabling analysis at the nanoscale. arxiv.orgresearcher.life

For this compound, EELS can be used to probe the electronic transitions and determine the dielectric function of the material. Early studies on related copper oxides used EELS to suggest the contribution of Bi 6s states to the top of the valence band. acs.org While more recent photoemission studies have refined this view, EELS remains a valuable tool for investigating local electronic structure. acs.orgresearchgate.net The technique can also be used to identify different phases and their distribution within a sample. For example, in a mixture of copper and bismuth oxides, EELS can distinguish between CuO, Bi2O3, and the ternary CuBi2O4 phase at the nanoscale.

Table 2: Insights from XAS and EELS on this compound's Electronic Structure

| Technique | Probed Feature | Information Gained | Reference |

| XAS (O K-edge) | Unoccupied O 2p states | The conduction band minimum is composed of unoccupied Cu 3d–O 2p states. | acs.orgresearchgate.net |

| XAS (Cu L-edge) | Unoccupied Cu 3d states | Provides information on the oxidation state and electronic configuration of copper. | acs.org |

| EELS | Core-level excitations | Elemental identification and electronic structure at the nanoscale. | arxiv.orgresearcher.life |

| EELS | Valence electron excitations | Determination of plasmon energies and interband transitions. | arxiv.org |

Raman and Infrared (IR) spectroscopy are complementary vibrational spectroscopy techniques that probe the vibrational modes of a material. These modes are sensitive to the crystal structure, symmetry, and bonding within the compound.

Raman Spectroscopy

In Raman spectroscopy, a sample is illuminated with monochromatic light, and the inelastically scattered light is analyzed. The energy shifts in the scattered light correspond to the vibrational frequencies of the material's chemical bonds. For this compound, which has a tetragonal crystal structure, group theory analysis predicts a specific set of Raman-active vibrational modes. niscpr.res.in The positions and intensities of the Raman peaks are characteristic of the CuBi2O4 phase.

Studies have identified the characteristic Raman peaks for CuBi2O4 and have used this technique to confirm the formation of the pure phase during synthesis. mdpi.com The Raman spectra of related bismuth oxide-containing glasses show that the vibrational modes associated with Bi-O bonds in BiO3 and BiO6 units appear at specific wavenumber ranges. researchgate.netresearchgate.net For instance, bands in the 300-600 cm⁻¹ range are often attributed to bridging Bi-O-Bi vibrations. scirp.orgscirp.org

Infrared Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a material, which excites its vibrational modes. For a vibration to be IR-active, it must result in a change in the dipole moment of the molecule or crystal unit cell. The IR spectrum of this compound provides complementary information to the Raman spectrum.

In studies of materials containing copper-oxygen and bismuth-oxygen (B8504807) bonds, IR spectroscopy has been used to identify the presence of specific structural units. For example, the vibrations of Bi-O bonds in BiO6 octahedral units and the stretching vibrations of Cu-O have been identified in various oxide systems. researchgate.net The synthesis of CuBi2O4 from a coordination compound precursor was monitored using FTIR, which helped to track the decomposition of the oxalate anions and the formation of the oxide phase. mdpi.com

Table 3: Vibrational Modes in this compound and Related Compounds

| Technique | Wavenumber Range (cm⁻¹) | Assignment | Reference |

| Raman | 300 - 600 | Bridging Bi-O-Bi vibrations | scirp.orgscirp.org |

| Raman | ~590 | Bi-O⁻ stretching in [BiO6] units | scirp.org |

| IR | ~419-434 | Cu-O stretching vibration | researchgate.net |

| IR | 1218 | Bi-O⁻ non-bridging stretching in [BiO3] units | scirp.org |

Advanced In-Situ Characterization during this compound Reactions and Transformations

Understanding the dynamic changes that this compound undergoes during chemical reactions and phase transformations is crucial for optimizing its performance and stability. Advanced in-situ characterization techniques allow for the real-time monitoring of these processes under reaction conditions.

For instance, in the context of catalysis, the transformation of copper oxide species is critical. In the ethynylation reaction, cuprous species (Cu+) are considered the active sites, which are formed in-situ from CuO. mdpi.com Techniques like in-situ X-ray diffraction (XRD) can be employed to trace the phase transformations of the catalyst during the reaction, such as the reduction of Cu²⁺ to Cu⁺ and the formation of cuprous acetylides. mdpi.com

In the field of electrocatalysis, in-situ techniques are invaluable for understanding the behavior of catalysts during operation. For example, in the electrochemical reduction of CO2, in-situ tests have shown that Bi2O3 can be reduced to metallic Bi, forming a new active heterostructure. oaepublish.com Similarly, for anodic reactions, in-situ electrochemical impedance spectroscopy has been used to demonstrate that bismuth doping in copper oxides can mitigate the dissolution of copper, thereby enhancing the catalyst's stability. researchgate.net

The formation of hollow nanoparticles through the Kirkendall effect, a process involving interdiffusion of different atomic species, has been observed in-situ using liquid cell transmission electron microscopy (TEM). acs.org This technique allows for the direct visualization of the transformation of nanoparticles in a liquid environment, providing insights into the kinetics and mechanisms of such processes. While this specific study focused on bismuth oxide, the methodology is directly applicable to understanding the transformations of this compound nanoparticles under various conditions.

These in-situ approaches provide a powerful means to connect the structural and electronic properties of this compound with its catalytic or photoelectrochemical activity and stability, paving the way for the rational design of improved materials.

Electronic Structure and Charge Transport Mechanisms in Copper Bismuth Oxide

Theoretical Frameworks for Electronic Band Structure of Copper Bismuth Oxide

Experimental techniques such as X-ray absorption spectroscopy (XAS) at the O K-edge, in conjunction with DFT calculations, have been instrumental in characterizing the conduction band. These combined experimental and theoretical approaches suggest that the conduction band minimum (CBM) is primarily composed of unoccupied Cu 3d-O 2p states. acs.orgresearchgate.net

The tetragonal crystal structure of CuBi2O4 features [CuO4]6- square-planar units that are staggered and separated by Bi3+ ions. acs.org This arrangement isolates the [CuO4]6- units, which is a key factor influencing the electronic properties. acs.org Theoretical models and experimental evidence point towards an intrinsic localization of charge at the VBM, which is considered a primary reason for the low charge carrier mobility observed in this material. acs.orgresearchgate.net Furthermore, some theoretical frameworks propose that the visible-light absorption in CuBi2O4 may arise from a direct but forbidden Cu d-d electronic transition, which would explain the relatively low absorption coefficient. acs.orgresearchgate.net

The band gap of CuBi2O4 is reported to be in the range of 1.5 to 1.8 eV, enabling it to absorb a significant portion of the visible light spectrum. jourcc.comrsc.org The precise value of the band gap can be influenced by factors such as stoichiometry and morphology. researchgate.net

Table 1: Theoretical and Experimental Band Structure Parameters of this compound

| Parameter | Description | Value/Composition | Reference |

| Valence Band | Hybridization of orbitals | Cu 3d, Bi 6s, O 2p | acs.org |

| Valence Band Maximum (VBM) | Predominant character | Cu 3d-O 2p hybrid | acs.orgresearchgate.net |

| Bi 6s-O 2p state | Energy level below Fermi level | ~2.3 eV | acs.orgresearchgate.net |

| Conduction Band Minimum (CBM) | Primary composition | Unoccupied Cu 3d-O 2p states | acs.orgresearchgate.net |

| Band Gap | Energy difference between VBM and CBM | 1.5 - 1.8 eV | jourcc.comrsc.org |

| Crystal Structure | Key structural feature | Isolated [CuO4]6- square-planar units | acs.org |

Mechanisms of Charge Carrier Generation and Recombination in this compound Systems

In this compound, the generation of charge carriers—electrons and holes—is initiated by the absorption of photons with energy exceeding the material's band gap. jourcc.com Upon photoexcitation, electrons are promoted from the valence band to the conduction band, leaving holes in the valence band. However, the efficiency of devices based on CuBi2O4 is often limited by the recombination of these photogenerated charge carriers before they can be effectively separated and utilized. researchgate.netresearchgate.net

Several recombination mechanisms can occur in CuBi2O4 systems. One significant challenge is the inherent low hole mobility and the formation of polarons, which can lead to rapid charge carrier recombination. researchgate.netresearchgate.net The flower-like morphology of some CuBi2O4 structures is thought to facilitate better light absorption and provide a larger surface area, which can aid in the separation of charge carriers and consequently reduce the electron-hole pair recombination rate. kashanu.ac.ir

Strategies to mitigate charge recombination and enhance charge separation are actively being researched. Creating a heterojunction, for instance by forming a bilayered film of copper (II) oxide (CuO) on top of CuBi2O4, can improve charge separation. dntb.gov.ua Similarly, the introduction of a hole transport layer, such as molybdenum trioxide (MoO3), between the conductive substrate and the CuBi2O4 film can facilitate hole extraction and suppress charge recombination. asme.org This is achieved by creating a "staircase" energy alignment that promotes the movement of holes away from the CuBi2O4. asme.org

Ionic and Electronic Conduction Pathways within this compound Lattice

The electrical properties of this compound are governed by both ionic and electronic conduction, with the latter being predominant under typical operating conditions for electronic devices. The conduction mechanism is often described by the small polaron hopping (SPH) model. researchgate.netaip.orgaip.org In this model, charge carriers (holes in the case of p-type CuBi2O4) are localized at specific sites in the lattice and move by "hopping" to adjacent sites. This process is thermally activated, meaning that the conductivity increases with temperature. aip.org

The electronic conduction pathway is believed to occur through the network of copper and oxygen ions. The p-type conductivity in CuBi2O4 arises from the presence of copper vacancies, which act as acceptor states and create holes as the majority charge carriers. bohrium.comresearchgate.net The movement of these holes through the lattice constitutes the electronic current. The ability of copper ions to exist in more than one valence state (Cu+ and Cu2+) facilitates this hopping mechanism. researchgate.net

Ionic conductivity, while generally less significant than electronic conductivity in CuBi2O4 for electronic applications, can play a role, particularly at elevated temperatures or in the presence of certain defects. In mixed bismuth oxides with layered structures, oxygen vacancies can be a major contributor to ionic conductivity. lehigh.edulehigh.edu These vacancies can move through the lattice, leading to the transport of oxide ions. However, in the context of CuBi2O4 photocathodes, the focus is primarily on maximizing electronic conductivity and minimizing recombination.

The layered crystal structure of some bismuth oxides can create anisotropic conduction pathways, where conductivity is different along different crystallographic directions. lehigh.edulehigh.edu While CuBi2O4 does not have the same layered structure as materials like SrBi2Ta2O9, the arrangement of its [CuO4]6- units could potentially lead to some degree of anisotropy in charge transport. acs.org

Influence of Defects and Doping on Charge Transport in this compound

Defects and doping play a critical role in modulating the charge transport properties of this compound. The intrinsic p-type conductivity of CuBi2O4 is attributed to the presence of copper vacancies (VCu). researchgate.netjenergychem.com These vacancies act as acceptors, increasing the concentration of holes, which are the majority charge carriers. acs.org

The concentration of copper vacancies can be controlled by adjusting the Cu/Bi ratio during synthesis. dntb.gov.uaacs.org A lower Cu/Bi ratio leads to a higher concentration of copper vacancies, which in turn increases the carrier (hole) concentration and lowers the Fermi level. researchgate.netacs.org This "self-doping" can be engineered to create a gradient in the carrier concentration within the material, which generates an internal electric field that facilitates charge separation and enhances photoelectrochemical performance. researchgate.netacs.org

Oxygen vacancies (Vo) are another common type of defect in metal oxides. In some cases, oxygen vacancies can act as electron donors and can also serve as recombination centers, which is generally detrimental to the performance of p-type semiconductors. jenergychem.comhep.com.cn Engineering the surface point defects through techniques like rapid thermal processing in a controlled atmosphere can be used to manipulate the concentrations of both copper and oxygen vacancies to optimize charge transport. jenergychem.com For instance, treatment in an oxygen atmosphere can increase the concentration of copper vacancies while reducing the number of oxygen vacancies, leading to improved charge carrier density and transport. jenergychem.com

Doping with external elements is another strategy to modify the electrical properties. For example, co-doping with rare earth oxides has been explored in other bismuth oxide systems to stabilize certain crystal phases and influence conductivity. researchgate.neterciyes.edu.tr While specific studies on extensive external doping of CuBi2O4 for charge transport optimization are less prevalent in the provided context, the principles of doping to alter carrier concentration and mobility are fundamental. Introducing dopants can create additional charge carriers or modify the electronic band structure, thereby affecting conductivity. However, excessive doping can also lead to the formation of secondary phases or an increase in defect scattering, which can hinder charge transport. researchgate.net

Table 2: Influence of Defects and Doping on CuBi2O4 Properties

| Defect/Dopant | Effect on Property | Mechanism | Reference |

| Copper Vacancies (VCu) | Increased p-type conductivity | Act as acceptors, increasing hole concentration | researchgate.netjenergychem.com |

| Gradient in VCu | Enhanced charge separation | Creates an internal electric field | researchgate.netacs.org |

| Oxygen Vacancies (Vo) | Can be detrimental | Act as electron donors and recombination centers | jenergychem.comhep.com.cn |

| O2-RTP Treatment | Improved charge transport | Increases VCu and decreases Vo | jenergychem.com |

| Non-stoichiometric Cu/Bi ratio | Tunable electronic and optical properties | Alters defect concentrations (VCu) | researchgate.netdntb.gov.uaacs.org |

Photoconductivity and Photoresponse Mechanisms in this compound

This compound exhibits photoconductivity, meaning its electrical conductivity increases upon exposure to light. This phenomenon is central to its application in photoelectrochemical cells and other optoelectronic devices. The underlying mechanism begins with the absorption of photons with energy greater than the bandgap of CuBi2O4 (approximately 1.5-1.8 eV), which generates electron-hole pairs. jourcc.comasme.org

The magnitude of the photocurrent generated is dependent on several factors, including the efficiency of light absorption, the separation of the photogenerated charge carriers, and their transport to the respective electrodes before they recombine. asme.orgias.ac.in The relatively narrow bandgap of CuBi2O4 allows it to absorb a significant portion of the visible light spectrum. asme.org

However, the photoresponse of CuBi2O4 is often limited by poor charge carrier mobility and a short diffusion length for charge carriers, which is on the scale of 10-50 nm. asme.org This means that photogenerated electron-hole pairs are prone to recombination, either in the bulk of the material or at surface defects. researchgate.netasme.org This recombination is a major factor that can lead to a decrease in photocurrent over time. dntb.gov.ua

To enhance the photoresponse, various strategies are employed. Improving the morphology of the material, for example, by creating dense films, can lead to better charge separation within the electrode compared to porous structures. ias.ac.in The introduction of a hole transport layer or the creation of a heterojunction can also significantly improve the separation of charge carriers and reduce recombination, thereby boosting the photocurrent. asme.org Furthermore, engineering point defects, such as increasing the concentration of beneficial copper vacancies, can enhance charge transport and lead to a higher photocurrent density. jenergychem.com The stability of the photocurrent can also be improved by using an electron scavenger in the electrolyte, which indicates that poor interfacial kinetics can be a source of instability. dntb.gov.ua

Optical Phenomena and Light Matter Interactions in Copper Bismuth Oxide

Fundamental Principles of Optical Absorption and Emission in Copper Bismuth Oxide

The interaction of light with this compound is governed by the electronic structure of the material. When photons with energy greater than the material's band gap strike the surface, they can be absorbed, exciting an electron from the valence band to the conduction band and leaving behind a hole. researchgate.net This process is fundamental to its application in photocatalysis and solar cells. researchgate.netpv-magazine.com The band gap of CuBi₂O₄ typically falls within the range of 1.4 to 1.8 eV, which is considered near-optimal for solar cell applications. jourcc.compv-magazine.com

The optical absorption properties of CuBi₂O₄ are influenced by its crystal structure, which consists of a three-dimensional array of square-planar [CuO₄]⁶⁻ units separated by Bi³⁺ ions. jourcc.comacs.org This structure leads to a valence band maximum with a predominant Cu 3d-O 2p hybrid character and a conduction band minimum composed of unoccupied Cu 3d-O 2p states. acs.org The low-energy visible light absorption in CuBi₂O₄ may be attributed to a direct but forbidden Cu d-d electronic transition, which can result in a lower absorption coefficient. acs.org

The absorption coefficient of CuBi₂O₄ is a critical parameter, with reported values greater than 10⁴ cm⁻¹. pv-magazine.comresearchgate.net The optical absorption of copper bismuth chalcogenides, a related class of materials, shows a steep increase near the band edge. rsc.org The relationship between the absorption coefficient (α), photon energy (hν), and the optical band gap (Eg) is often analyzed using Tauc plots. For a direct band gap semiconductor like CuBi₂O₄, this relationship is expressed as (αhν)² versus hν.

Research has shown that the synthesis method and conditions can influence the optical properties of CuBi₂O₄. For instance, thin films prepared by different techniques exhibit variations in their optical band gaps. icm.edu.plbohrium.com The table below summarizes the band gap values of this compound and related materials reported in various studies.

| Material | Synthesis/Fabrication Method | Band Gap (eV) |

| CuBi₂O₄ | Not specified | 1.7 rsc.org |

| CuBi₂O₄ | Hydrothermal | 1.84 jourcc.com |

| CuBi₂O₄ | Hydrothermal | 1.75 jourcc.com |

| CuBi₂O₄ | Hydrothermal | 1.76 jourcc.com |

| 3% Copper-doped Bismuth Oxide (CBO) | Sol-gel and spray coating | 2.54 bibliotekanauki.pl |

| Bismuth Oxide (Bi₂O₃) | Vacuum evaporation | 2.5 icm.edu.plresearchgate.net |

| CuO:Bi | Chemical spray pyrolysis | 2.0 researchgate.net |

| Ag-doped CuO | Sol-gel dip coating | 1.44 researchgate.net |

| CuBi₂O₄ | Solid-state reaction and ball milling | 1.70–1.85 arxiv.org |

Photoluminescence and Electroluminescence Phenomena in this compound

Photoluminescence (PL) spectroscopy is a valuable technique for investigating electronic transitions, impurities, and defects in semiconductor materials like this compound. nih.gov The emission of light from a material after the absorption of photons provides insights into the recombination of photo-excited electron-hole pairs. nih.gov In bismuth-based materials, PL emission is often attributed to intrinsic transitions of Bi³⁺ and Bi²⁺ ions, as well as complex defects such as oxygen vacancies. nih.gov

For instance, in γ-Bi₂O₃ nanoparticles, a strong red-band emission has been observed and is thought to be mediated by an excess of oxygen ion vacancies. nih.gov The luminescence from Bi³⁺ typically appears in the blue to green region under UV excitation, arising from either ³P₁ → ¹S₀ transitions or charge-transfer transitions between oxygen and bismuth ions. nih.gov Emissions from Bi²⁺ are associated with ²P₃/₂(1) → ²P₁/₂ transitions, resulting in luminescence in the 591–637 nm wavelength range. nih.gov

In the context of CuBi₂O₄, a high PL intensity would suggest a higher rate of electron-hole recombination, which can be a limiting factor in applications like photocatalysis where charge separation is crucial. nih.govkashanu.ac.ir Studies on related copper-doped bismuth selenide (B1212193) have shown that the band gap can be determined from PL studies, with values around 1.61-1.66 eV. researchgate.net Analytical techniques such as PL, linear sweep voltammetry, and electrochemical impedance spectroscopy have been used to confirm the reduction in electron-hole recombination in complex heterostructures involving this compound. africaresearchconnects.com

While photoluminescence in materials related to this compound has been studied, specific and detailed reports on the electroluminescence of pure CuBi₂O₄ are less common in the provided search results. Electroluminescence, the emission of light in response to an electric current, is a key characteristic for applications in light-emitting diodes (LEDs) and other display technologies. Research on blue thermally activated delayed fluorescence (TADF) emitters has demonstrated high photoluminescence and electroluminescence quantum efficiencies, highlighting the potential of related materials in this area. acs.org

Modulating Optical Response of this compound through Nanostructuring and Doping

The optical properties of this compound can be intentionally modified through nanostructuring and doping to enhance its performance in various applications. These strategies aim to improve light absorption, facilitate charge separation, and increase the number of active sites. kashanu.ac.ir

Nanostructuring: Creating nanostructures of CuBi₂O₄, such as nanorods and nanosheets, can significantly increase the surface area compared to bulk materials. rsc.org This enhanced surface area is beneficial for applications like photoelectrochemical (PEC) water splitting, as it maximizes the electrode-electrolyte interface. rsc.org For example, a composite of CuBi₂O₄ nanorods and CuO nanosheets has demonstrated a much stronger PEC response than spherulitic CuBi₂O₄. rsc.org The synthesis of nanostructured bismuth oxide films has been shown to result in nanocrystalline structures with direct optical transitions. icm.edu.plresearchgate.net

Doping: Doping this compound with other elements is another effective method to tune its optical and electronic properties. Doping can introduce new energy levels within the band gap, altering the light absorption characteristics. For instance, doping bismuth oxide with copper has been shown to lower the band gap. bibliotekanauki.pl A study on copper-doped bismuth oxide thin films revealed that a 3% doping concentration resulted in the lowest energy band gap of 2.54 eV. bibliotekanauki.pl Similarly, bismuth doping of copper oxide (CuO) films can also modify their optical properties, with a slight decrease in the bandgap observed. researchgate.net

The introduction of reduced graphene oxide (rGO) to create a CuBi₂O₄/rGO nanocomposite has been shown to significantly increase light absorption, particularly in the visible region. kashanu.ac.ir This enhancement is attributed to the broad absorption of rGO and a reduction in the electron-hole recombination rate, leading to improved photocatalytic efficiency. kashanu.ac.ir

The table below summarizes the effects of different modification strategies on the optical properties of this compound and related materials.

| Modification Strategy | Material | Observed Effect on Optical Properties |

| Nanostructuring | CuBi₂O₄ nanorods and CuO nanosheets | Enhanced photoelectrochemical response compared to spherulitic morphology. rsc.org |

| Nanostructuring | Nanostructured Bismuth Oxide films | Direct optical transition with a band gap of 2.5 eV. icm.edu.plresearchgate.net |

| Doping | 3% Copper-doped Bismuth Oxide | Lowest energy band gap of 2.54 eV. bibliotekanauki.pl |

| Doping | Bismuth-doped Copper Oxide (CuO:Bi) | Decrease in bandgap from 2.1 eV to 2.0 eV. researchgate.net |

| Composite Formation | CuBi₂O₄/rGO nanocomposite | Increased light absorption in the visible range and reduced electron-hole recombination. kashanu.ac.ir |

Excitonic Behavior and Charge Transfer Excitations in this compound

In semiconductor materials like this compound, the absorption of a photon can create an exciton, which is a bound state of an electron and a hole. The behavior of these excitons is crucial for understanding the material's optical and electronic properties.

In copper oxides, strong infrared absorption features have been interpreted as internal electronic and vibrational excitations of a charge-transfer complex. aps.org The possibility of excitonic superconductivity in high-temperature copper oxides has been a subject of investigation, where the pairing of electrons could be mediated by excitonic excitations. iaea.orgarxiv.org

The electronic structure of CuBi₂O₄, with its Cu 3d-O 2p hybrid character in the valence band, is conducive to charge-transfer excitations. acs.org Theoretical studies suggest that in the extended three-band Hubbard model, which is used to describe copper oxides, charge-transfer fluctuations (Cu²⁺ → Cu⁺ and O²⁻ → O⁻) can lead to the formation of charge-transfer excitons. arxiv.org These excitons are thought to be responsible for superconducting correlations in the proximity of a charge-transfer instability. arxiv.org

While the direct observation of excitonic states in CuO has been noted as challenging due to its lower crystal symmetry, excitonic effects are considered significant in related materials like Cu₂O. whiterose.ac.uk In CuBi₂O₄, the low-energy visible light absorption may be linked to a direct but forbidden Cu d-d electronic transition, which can be considered an excitonic feature. acs.org The interaction between photogenerated carriers and the crystal lattice can lead to the formation of polarons, and in some models, delocalized band polarons are considered. aps.org

Understanding the dynamics of charge transfer is critical for optimizing the performance of heterostructures involving this compound. For instance, in a CuInS₂/ZnS/MoS₂ heterotrilayer, photoexcited excitons can be separated at the interface, with electrons and holes transferring between the different layers. optica.org This process of interlayer charge transfer is fundamental to the operation of photovoltaic and photocatalytic devices. optica.org

Spectroscopic Probes for Optical Properties of this compound

A variety of spectroscopic techniques are employed to characterize the optical properties of this compound, providing insights into its electronic structure, defects, and potential for various applications.

UV-Visible (UV-Vis) Spectroscopy: This is a primary technique used to determine the optical absorption properties and the band gap of materials. acs.orgrsc.orgbibliotekanauki.pl By measuring the transmittance and absorbance of a sample as a function of wavelength, the absorption coefficient can be calculated. icm.edu.pl Tauc plots derived from this data are then used to determine the optical band gap. rsc.org

Photoluminescence (PL) Spectroscopy: PL spectroscopy is a sensitive probe for examining electronic transitions, impurities, and defects. nih.gov The emission spectrum provides information about the recombination of electron-hole pairs and can be used to assess material quality and the presence of defect states. nih.govafricaresearchconnects.com

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the constituent elements on the surface of the material. bohrium.comarxiv.org This information is crucial for understanding the electronic structure and bonding, which in turn influences the optical properties.

Raman Spectroscopy: This technique provides information about the vibrational modes of a material, which are sensitive to its crystal structure and phase. arxiv.orgnih.gov It can be used to confirm the phase purity of synthesized this compound. arxiv.org

X-ray Absorption Spectroscopy (XAS): XAS, particularly at the O K-edge, provides a good description of the conduction band, indicating the character of the unoccupied states. acs.org Resonant photoemission spectroscopy (ResPES) is another advanced technique that has been used to study the electronic structure of CuBi₂O₄. acs.org

The table below summarizes the key spectroscopic probes and the information they provide for this compound.

| Spectroscopic Probe | Information Obtained |

| UV-Visible Spectroscopy | Optical absorption, transmittance, and band gap energy. icm.edu.plrsc.orgbibliotekanauki.pl |

| Photoluminescence Spectroscopy | Electronic transitions, defects, impurities, and electron-hole recombination rates. nih.govafricaresearchconnects.com |

| X-ray Photoelectron Spectroscopy | Elemental composition, chemical states, and electronic structure. bohrium.comarxiv.org |

| Raman Spectroscopy | Crystal structure, phase purity, and vibrational modes. arxiv.orgnih.gov |

| X-ray Absorption Spectroscopy | Conduction band electronic structure and unoccupied states. acs.org |

Catalytic Applications of Copper Bismuth Oxide Materials

Photocatalytic Mechanisms and Reactor Design in Copper Bismuth Oxide Systems

The photocatalytic activity of this compound is rooted in its ability to absorb light and generate electron-hole pairs. When the semiconductor material is irradiated with light energy equal to or greater than its band gap, electrons are excited from the valence band (VB) to the conduction band (CB), leaving holes in the VB. These charge carriers can then migrate to the catalyst's surface and participate in redox reactions. rsc.org The efficiency of this process is influenced by factors such as light absorption capability and the recombination rate of electron-hole pairs. rsc.orgmdpi.com

The general mechanism for the photocatalytic degradation of pollutants involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−). researchgate.netbeilstein-journals.org These highly reactive species can then attack and break down complex organic molecules into simpler, less harmful substances like water and carbon dioxide. rsc.org The unique layered structure of some bismuth-based photocatalysts can enhance their activity. rsc.org

Photocatalytic Degradation of Organic Pollutants by this compound

This compound has demonstrated considerable efficacy in the photocatalytic degradation of various organic pollutants, including synthetic dyes and other industrial effluents. researchgate.netresearchgate.net

Mechanism: The photocatalytic degradation process begins with the absorption of photons by the this compound catalyst, leading to the generation of electron-hole pairs. rsc.org These charge carriers react with water and oxygen molecules adsorbed on the catalyst surface to produce highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide radicals (O2•−). researchgate.netbeilstein-journals.org These ROS are powerful oxidizing agents that can break down complex organic pollutant molecules into simpler and less toxic compounds. rsc.org The efficiency of this process is heavily dependent on the separation and migration of the photogenerated electron-hole pairs. rsc.org

Research Findings:

Table 1: Photocatalytic Degradation of Organic Pollutants by this compound Materials

| Catalyst | Pollutant | Light Source | Degradation Efficiency (%) | Time (min) |

|---|---|---|---|---|

| Zr0.2Cu0.8Bi2O4 | Rhodamine B | Visible Light | 98.34 | 35 |

| CuBi2O4 | Rhodamine B | Visible Light | 79.16 | 35 |

| CuO/Bi2O3 | Rhodamine B | Sunlight | 95.6 | 180 |

| 3% Cu-doped Bi2O3 | Levofloxacin | UV Light | 85.95 | Not Specified |

| Bi7.38Cu0.62O11.69/rGO | Dibenzothiophene | Not Specified | 87 | Not Specified |

| Pure Bi7.38Cu0.62O11.69 | Dibenzothiophene | Not Specified | 68 | Not Specified |

Photocatalytic Water Splitting for Hydrogen Evolution using this compound

This compound is a promising p-type semiconductor photocathode for photoelectrochemical (PEC) water splitting to produce hydrogen. hep.com.cn Its narrow band gap of approximately 1.6–1.8 eV allows for the absorption of a significant portion of the solar spectrum. hep.com.cn

Mechanism: In PEC water splitting, the CuBi2O4 photocathode absorbs light, generating electron-hole pairs. The photo-excited electrons in the conduction band have a potential that is thermodynamically favorable for the reduction of protons to hydrogen gas. mdpi.com Simultaneously, the holes move to the counter electrode to oxidize water. A key challenge is to minimize the recombination of these electron-hole pairs and to overcome the sluggish kinetics of the water reduction reaction. researchgate.net

Research Findings:

Table 2: Performance of this compound-Based Photocathodes for Hydrogen Evolution